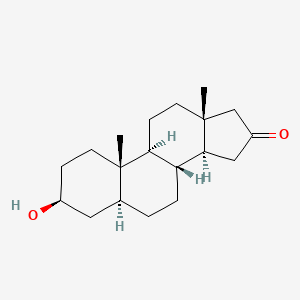
3-Hydroxy-3-phenylpropanoic acid
Overview
Description
3-Hydroxy-3-phenylpropanoic acid is a 3-hydroxy carboxylic acid that is 3-phenylpropionic acid in which one of the hydrogens beta to the carboxy group is replaced by a hydroxy group. It is a monocarboxylic acid and a 3-hydroxy carboxylic acid. It is functionally related to a 3-phenylpropionic acid .
Synthesis Analysis
3-Hydroxy-3-phenylpropanoic acid is a putative intermediate in the biosynthesis of benzoic acid (BA) and salicylic acid (SA) from cinnamic acid . It has been synthesized and administered to cucumber (Cucumis sativus L.) and Nicotiana attenuata (Torrey) . In petunia, benzaldehyde is synthesized via the β-oxidative pathway in peroxisomes by a heterodimeric enzyme consisting of α and β subunits .
Molecular Structure Analysis
The molecular formula of 3-Hydroxy-3-phenylpropanoic acid is C9H10O3 .
Scientific Research Applications
Synthesis of Antidepressant Drugs
3-Hydroxy-3-phenylpropanoic acid: is a precursor in the synthesis of optically pure tomoxetine hydrochloride and fluoxetine hydrochloride , which are well-known antidepressants . The chemo-enzymatic preparation of this compound involves the resolution of racemic substrates using enzymes like Porcine pancreas lipase (PPL) , under optimal conditions of 35°C and pH 7.5 .
Biosynthesis of Benzoic and Salicylic Acids
This compound serves as an intermediate in the biosynthesis pathway of benzoic acid (BA) and salicylic acid (SA) from cinnamic acid. Experiments using stable-isotope-labelled 3-Hydroxy-3-phenylpropanoic acid have shown its incorporation into BA and SA, confirming its role in the metabolic pathway .
Metabolite Analysis
As a urinary metabolite of procyanidins in pigs, 3-Hydroxy-3-phenylpropanoic acid can be used for metabolite profiling and understanding the metabolic fate of dietary compounds in animal models .
Organic Synthesis Intermediate
The compound is utilized as an intermediate in the preparation of various synthetic organic products, including esters and other derivatives that have potential applications in chemical synthesis and pharmaceuticals .
Chiral Auxiliary in Synthesis
3-Hydroxy-3-phenylpropanoic acid: is employed in the synthesis and evaluation of novel solid-supported open chain chiral auxiliaries. These auxiliaries are crucial for the diastereoselective reduction of α-keto esters, which are important in the production of chiral molecules .
Nutritional Research
In nutritional studies, this compound has been investigated for its effects on metabolism and health. For instance, it has been studied in the context of its presence in the diet and its potential impact on human health .
Enzymatic Resolution Studies
The compound’s role in enzymatic resolution studies is significant. It is used to understand the mechanisms of enzyme specificity and selectivity, which are fundamental in biocatalysis and biotransformation processes .
Pharmaceutical Research
In pharmaceutical research, 3-Hydroxy-3-phenylpropanoic acid is explored for its potential use in drug design and development, particularly in the creation of new molecules with therapeutic properties .
Mechanism of Action
Target of Action
It has been found to interact with certain enzymes such as enoyl-coa hydratase/lyase .
Mode of Action
3-Hydroxy-3-phenylpropanoic acid is converted to 3-hydroxy-3-phenylpropanoyl-CoA intermediates, which undergo chain shortening via a reverse aldol reaction with the release of acetyl-CoA and benzaldehyde . An enoyl-CoA hydratase/lyase appears to participate in the production of benzaldehydes from esterified forms .
Biochemical Pathways
3-Hydroxy-3-phenylpropanoic acid is one of the major metabolites of ingested caffeic acid and of the phenolic degradation products of proanthocyanidins by the microflora in the colon . It is suspected to have antioxidant properties . The CoA-independent non-oxidative pathway begins with the hydration of the free hydroxycinnamic acids to form 3-hydroxy-3-phenylpropanoic intermediates, which undergo lateral chain degradation via reverse aldol reaction, releasing acetate and benzaldehyde .
Pharmacokinetics
It is known that it is a metabolite of phenylalanine, itself the primary metabolic precursor of benzoic acid and salicylic acid .
Result of Action
3-Hydroxy-3-phenylpropanoic acid has been found to promote myotube hypertrophy both in vivo and in vitro . It effectively inhibits protein degradation and promotes protein acetylation in C2C12 and chick embryo primary skeletal muscle myotubes . It reduces NAD+ synthesis and subsequently suppresses the tricarboxylic acid cycle and the mRNA expression of SIRT1/3, thus promoting the acetylation of total protein and Foxo3 .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Hydroxy-3-phenylpropanoic acid. For instance, it is produced by colonic microorganisms from phenylalanine in the gut and presents in large quantities in the blood circulation . In soil, these compounds may exert allelopathic effects on neighboring plants or microbiota .
properties
IUPAC Name |
3-hydroxy-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOLELPCNDVZKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70901075 | |
| Record name | NoName_130 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70901075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-3-phenylpropanoic acid | |
CAS RN |
3480-87-3 | |
| Record name | β-Hydroxybenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3480-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Hydroxyphenylpropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003480873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3480-87-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120422 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3480-87-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16256 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Hydroxy-3-phenylpropionic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .BETA.-HYDROXYPHENYLPROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2W4LWS09C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,6,6-Trimethyl-2,7-dioxabicyclo[3.2.2]nonan-3-one](/img/structure/B1201964.png)



![N-[3-(trifluoromethyl)phenyl]-4-quinazolinamine](/img/structure/B1201970.png)





